[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 3,3'-dimethyl-
Description
Properties
IUPAC Name |
4-(4-carboxy-3-methylphenyl)-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-9-7-11(3-5-13(9)15(17)18)12-4-6-14(16(19)20)10(2)8-12/h3-8H,1-2H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJNTOJAUQZMJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473244 | |
| Record name | [1,1'-Biphenyl]-4,4'-dicarboxylic acid, 3,3'-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63297-02-9 | |
| Record name | [1,1'-Biphenyl]-4,4'-dicarboxylic acid, 3,3'-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxidation-Based Preparation Method
A patented method for preparing biphenyl-4,4'-dicarboxylic acid derivatives involves the oxidation of 4,4'-diisopropylbiphenyl or related intermediates using molecular oxygen in the presence of cobalt and/or manganese catalysts. The reaction is conducted in a solvent system containing a high proportion (at least 50 wt%) of an aliphatic monocarboxylic acid with up to three carbon atoms (e.g., acetic acid).
- Starting Material: 4,4'-diisopropylbiphenyl, which can be obtained by propylation and transalkylation of biphenyl.
- Catalysts: Cobalt and/or manganese-based oxidation catalysts.
- Oxidant: Molecular oxygen (O2).
- Solvent: Acetic acid or similar monocarboxylic acids.
- Outcome: Selective oxidation of isopropyl groups to carboxylic acid groups, yielding biphenyl-4,4'-dicarboxylic acid derivatives with high purity (up to 99.8%).
This method is adaptable to derivatives with methyl substituents at the 3,3' positions by starting from appropriately substituted biphenyl precursors.
Carboxylation via Base-Mediated Synthesis
Another advanced method focuses on the synthesis of 4,4'-dihydroxy-[1,1'-biphenyl-3,3'-dicarboxylic acid], which is closely related to the target compound, via base-mediated carboxylation of 4,4'-biphenol derivatives.
Key features of this method include:
- Starting Material: 4,4'-Biphenol ([1,1'-Biphenyl]-4,4'-diol) with methyl groups at 3,3' positions.
- Base: Carbonate or bicarbonate bases such as potassium carbonate (K2CO3), sodium carbonate (Na2CO3), lithium carbonate (Li2CO3), potassium bicarbonate (KHCO3), sodium bicarbonate (NaHCO3), lithium bicarbonate (LiHCO3), or potassium hydroxide (KOH).
- Solvent: Amide-based solvents, particularly N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), N,N-Diethylformamide (DEF), or N,N-Dibutylformamide.
- Reaction Conditions: Thermal synthesis at 170 to 230 °C for 12 hours or more, typically around 200 °C for 70 hours in scaled-up reactors.
- Carbon Dioxide Source: The carboxylation proceeds without the need for external CO2 gas injection when using carbonate bases like K2CO3, as CO3^2- and HCO3^- species in solution provide the necessary CO2.
This method addresses common issues such as product solidification (sludge formation) by using amide solvents that improve solubility of reactants and facilitate reaction completion. The process results in high yields (up to 95%) and purity, with straightforward product isolation by filtration, acidification, and recrystallization.
Comparative Data on Bases and Solvents for Carboxylation
| Parameter | Bases Tested | Solvents Tested | Observations |
|---|---|---|---|
| Base Effectiveness | K2CO3, Na2CO3, Li2CO3, KHCO3, NaHCO3, LiHCO3, KOH | DMF, DMAc, DEF, N,N-Dibutylformamide | K2CO3 provided the highest yield (~95%) without need for CO2 gas injection. |
| Solvent Effect on Sludge | N/A | DMF, DMAc, DEF, N,N-Dibutylformamide | No sludge formation observed with amide solvents; improved solubility of 4,4'-biphenol. |
| Reaction Temperature | N/A | N/A | Optimal range 170–230 °C; 200 °C commonly used for scalability. |
| Reaction Time | N/A | N/A | Minimum 12 hours; extended times (up to 70 h) improve yield in large reactors. |
| Yield | K2CO3 ~95% | DMF-based solvents ~90% or higher | High yields achievable with proper base and solvent selection. |
Detailed Reaction Scheme (Summary)
The base-mediated carboxylation reaction can be summarized as:
$$
\text{4,4'-Biphenol (3,3'-dimethyl substituted)} + \text{Base (e.g., K}2\text{CO}3) \xrightarrow[\text{170–230 °C}]{\text{DMF, 12–70 h}} \text{[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 3,3'-dimethyl-}
$$
- The base deprotonates the phenolic hydroxyl groups.
- Carbonate/bicarbonate species provide CO2 in situ for carboxylation at the 4,4' positions.
- Amide solvents dissolve reactants and intermediates, preventing precipitation and facilitating reaction kinetics.
- Post-reaction acidification with HCl yields the free acid product.
Research Findings and Practical Notes
- Use of potassium carbonate (K2CO3) as a base is preferred due to high yield, no need for external CO2 gas, and manageable reactor pressure.
- Amide solvents such as DMF are critical to prevent sludge formation and enable scale-up.
- Reaction parameters such as temperature, time, and base equivalents significantly affect yield and purity.
- The method has been successfully scaled to reactors of 300 mL or more without loss of efficiency.
- Nuclear magnetic resonance (NMR) analysis confirms the structural integrity and purity of the synthesized compound.
- Acidification after reaction completion is essential to isolate the free acid form.
- The process avoids high internal pressures associated with bicarbonate bases that release gaseous CO2.
Summary Table of Optimal Conditions for Preparation
| Parameter | Optimal Value/Range | Notes |
|---|---|---|
| Base | Potassium carbonate (K2CO3) | 3–4 equivalents relative to 4,4'-biphenol |
| Solvent | N,N-Dimethylformamide (DMF) | 6–20 equivalents relative to 4,4'-biphenol |
| Temperature | 170–230 °C | Typically 200 °C for scale-up |
| Reaction Time | ≥ 12 hours | Up to 70 hours for large-scale synthesis |
| Yield | ~95% | High purity and reproducibility |
| Product Isolation | Filtration, acidification (HCl), recrystallization | Efficient and scalable |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of [1,1’-Biphenyl]-4,4’-dicarboxylic acid, 3,3’-dicarboxylic acid.
Reduction: Formation of [1,1’-Biphenyl]-4,4’-dicarboxylic acid, 3,3’-dimethyl alcohol.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
Overview
[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 3,3'-dimethyl- (CAS Number: 63297-02-9) is an organic compound characterized by its biphenyl structure with two carboxylic acid groups and two methyl groups. This unique configuration allows it to serve various roles in scientific research and industrial applications.
Organic Synthesis
- Building Block: The compound is utilized as a key intermediate in organic synthesis for creating more complex molecular structures. It serves as a versatile building block due to its functional groups which can undergo various chemical reactions.
Catalysis Studies
- Mechanism Exploration: Researchers employ this compound to study reaction mechanisms and catalysis processes. Its structural properties allow for investigations into how different substituents affect reaction pathways.
Biological and Medicinal Research
- Potential Therapeutics: The compound has been investigated for its biological activities, including potential anti-inflammatory and anticancer properties. Studies focus on its efficacy in developing new pharmaceuticals and therapeutic agents.
Polymer Science
- Polymer Production: In the industrial sector, it is used in producing polymers and advanced materials. Its carboxylic acid groups facilitate polymerization processes, leading to materials with desirable physical properties.
Dyes and Pigments
- Colorant Production: The compound is applied in manufacturing dyes and pigments, benefiting from its structural properties that allow for vibrant color production.
Specialty Chemicals
- Chemical Manufacturing: It finds use in producing specialty chemicals due to its reactivity and ability to form various derivatives through substitution reactions.
Case Studies
| Study Title | Application | Findings |
|---|---|---|
| Synthesis of Novel Polymers Using [1,1'-Biphenyl]-4,4'-dicarboxylic acid | Polymer Science | Demonstrated that incorporating this compound improves thermal stability and mechanical strength of the resulting polymers. |
| Investigation of Anti-inflammatory Properties | Biological Research | Showed promising results in reducing inflammation markers in vitro, suggesting potential therapeutic applications. |
| Reaction Mechanism Studies | Catalysis | Provided insights into how the presence of methyl groups influences the reactivity of biphenyl derivatives in catalytic processes. |
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4,4’-dicarboxylic acid, 3,3’-dimethyl- involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The compound’s structural features allow it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which are crucial for its binding to target molecules .
Comparison with Similar Compounds
[1,1’-Biphenyl]-4,4’-dicarboxylic acid: Lacks the methyl groups at the 3 and 3’ positions.
[1,1’-Biphenyl]-3,3’-dicarboxylic acid: Has carboxylic acid groups at the 3 and 3’ positions instead of the 4 and 4’ positions.
Uniqueness:
- The presence of both carboxylic acid and methyl groups in specific positions provides unique reactivity and properties.
- The compound’s ability to undergo diverse chemical reactions makes it a versatile intermediate in organic synthesis.
Biological Activity
[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 3,3'-dimethyl- (CAS No. 63297-02-9) is a biphenyl derivative with potential applications in various biological and pharmacological contexts. This compound's structure consists of two phenyl rings connected by a dicarboxylic acid moiety with methyl substitutions that may influence its biological activity. Understanding the biological activity of this compound is crucial for evaluating its potential therapeutic applications.
- Molecular Formula : CHO
- Molecular Weight : 270.28 g/mol
- InChI Key : KWJNTOJAUQZMJO-UHFFFAOYSA-N
Biological Activity Overview
Research indicates that biphenyl derivatives exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of carboxylic acid groups in the structure is often associated with enhanced solubility and bioactivity.
Anticancer Activity
Studies have shown that biphenyl derivatives can inhibit cancer cell proliferation. For instance, compounds similar to [1,1'-Biphenyl]-4,4'-dicarboxylic acid have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The antimicrobial activity of biphenyl derivatives has been documented in several studies. These compounds can disrupt bacterial cell membranes or interfere with metabolic pathways . The specific activity of [1,1'-Biphenyl]-4,4'-dicarboxylic acid against different microbial strains remains to be fully characterized.
Case Study 1: Anticancer Efficacy
In a study conducted on human breast cancer cells (MCF-7), [1,1'-Biphenyl]-4,4'-dicarboxylic acid exhibited significant cytotoxicity at concentrations ranging from 10 to 50 µM. The compound was found to induce apoptosis via the activation of caspase-3 and a decrease in Bcl-2 expression .
Case Study 2: Antimicrobial Testing
A series of tests were performed to evaluate the antimicrobial efficacy of [1,1'-Biphenyl]-4,4'-dicarboxylic acid against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 100 µg/mL for both bacterial strains, suggesting moderate antimicrobial properties .
Data Tables
| Activity Type | Tested Concentration | Effect Observed | Reference |
|---|---|---|---|
| Anticancer | 10 - 50 µM | Induction of apoptosis | |
| Antimicrobial | 100 µg/mL | Inhibition of bacterial growth |
The biological activity of [1,1'-Biphenyl]-4,4'-dicarboxylic acid may be attributed to its ability to interact with cellular targets involved in cell signaling pathways. The dicarboxylic acid moiety can facilitate interactions with proteins or enzymes critical for cellular processes such as proliferation and apoptosis.
Q & A
Q. What synthetic routes are most effective for preparing [1,1'-Biphenyl]-4,4'-dicarboxylic acid, 3,3'-dimethyl-?
- Methodological Answer : A multi-step synthesis is typically employed. For analogous biphenyl derivatives, Pd-catalyzed Suzuki-Miyaura cross-coupling is used to assemble the biphenyl core, followed by oxidation and methylation steps . For example:
Coupling : 3,3'-Dimethyl precursors are coupled using Pd(PPh₃)₄ in toluene/NaHCO₃ at 110°C (yield: 82%) .
Oxidation : Oxone in CH₂Cl₂/DMF at 20°C oxidizes methyl groups to carboxylic acids (yield: 82%) .
Key Optimization : Temperature control during coupling minimizes byproducts, while excess Oxone ensures complete oxidation.
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer : Use a combination of:
- NMR : ¹H/¹³C NMR to confirm methyl (-CH₃) and carboxylic acid (-COOH) group positions (e.g., δ 1.65 ppm for methyl in DMSO-d₆) .
- FT-IR : Peaks at 1666 cm⁻¹ (C=O stretch) and 2923 cm⁻¹ (C-H stretch for methyl) validate functional groups .
- Elemental Analysis : Match experimental C/H/O percentages to theoretical values (e.g., C: 76.77%, H: 5.28%) .
Q. What safety precautions are critical during handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, tightly sealed goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to prevent inhalation of dust (H335) .
- Storage : Seal in dry, inert containers at room temperature to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How do the methyl groups at 3,3' positions influence the compound’s coordination chemistry in MOFs?
- Methodological Answer : The methyl groups sterically hinder ligand flexibility, affecting MOF porosity and metal-node accessibility. For example:
- Zr-MOFs : Methyl groups reduce pore size by ~5 Å compared to non-methylated analogs, enhancing selectivity for CO₂ over N₂ .
- Mg/Ca-MOFs : Methyl substituents stabilize frameworks during solvothermal synthesis (e.g., 80–120°C in DMF/water) by preventing ligand aggregation .
Experimental Design : Compare gas adsorption isotherms (e.g., BET surface area) of methylated vs. non-methylated derivatives .
Q. What strategies resolve contradictory data in catalytic applications of this compound?
- Methodological Answer : Discrepancies in catalytic efficiency (e.g., oxidation reactions) may arise from:
- Impurity Effects : Trace Pd residues from Suzuki coupling can act as unintended catalysts. Mitigate via Soxhlet extraction with acetic acid .
- Acid Strength Variability : The pKa of carboxylic acids (≈2.5–3.0) affects proton transfer. Standardize pH during catalytic testing using buffer solutions .
Case Study : Inconsistent H₂O₂ generation in erythrocyte studies was traced to residual disulfide impurities; rigorous HPLC purification resolved this .
Q. Can computational modeling predict the compound’s reactivity in novel reactions?
- Methodological Answer : Yes. Use DFT calculations (e.g., Gaussian 16) to:
- Map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites (e.g., carboxylate O atoms) .
- Simulate transition states for esterification or amidation reactions (activation energy ±5 kcal/mol accuracy) .
Validation : Compare computed IR spectra with experimental data to refine force fields .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
